2-Bromo-5-ethylphenol
Overview
Description
2-Bromo-5-ethylphenol is an organic compound with the molecular formula C8H9BrO. It consists of a phenol group substituted with a bromine atom at the second position and an ethyl group at the fifth position on the benzene ring. This compound is part of the bromophenol family, which includes various brominated derivatives of phenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-ethylphenol can be synthesized through the bromination of 5-ethylphenol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative without the bromine substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of 5-ethylphenol derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 5-ethylphenol.
Scientific Research Applications
2-Bromo-5-ethylphenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethylphenol involves its interaction with various molecular targets. The bromine atom and phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
2-Bromophenol: Similar structure but lacks the ethyl group at the fifth position.
5-Ethylphenol: Similar structure but lacks the bromine atom at the second position.
2,4-Dibromophenol: Contains an additional bromine atom at the fourth position.
Uniqueness: 2-Bromo-5-ethylphenol is unique due to the presence of both the bromine atom and the ethyl group on the phenol ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other bromophenols and ethylphenols .
Properties
IUPAC Name |
2-bromo-5-ethylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRBKDTGAEESP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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